5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid
Overview
Description
5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Biological Activity
5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid (C₉H₁₄O₃) is a compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework formed by two fused rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although comprehensive studies specifically targeting its biological effects are still limited.
Structural Characteristics
The molecular structure of this compound includes:
- Molecular Formula : C₉H₁₄O₃
- SMILES Notation : CC1CC2(CCO1)CC2C(=O)O
- InChIKey : DOXNJAUSMFCCSE-UHFFFAOYSA-N
This compound features a carboxylic acid group, which is known to enhance its reactivity and potential interactions with biological targets. The spiro configuration allows for unique stereochemical properties that may influence its pharmacological profile.
Potential Biological Activities
While specific studies on this compound are scarce, compounds with similar structural characteristics have exhibited various biological activities:
- Antimicrobial Activity : Compounds with spirocyclic structures have been reported to show antibacterial properties against multi-drug resistant strains such as Staphylococcus aureus and Enterococcus spp..
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and allergic rhinitis .
- Antitumor Potential : The structural features of spiro compounds suggest possible interactions with cellular mechanisms involved in tumor growth and proliferation, indicating a need for further investigation into their anticancer properties.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the potential biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₃ | Additional methyl groups increase lipophilicity |
Ethyl 6-oxaspiro[2.5]octane-5-carboxylate | C₁₁H₁₆O₃ | Ethoxy group may alter solubility and reactivity |
This compound | C₉H₁₄O₃ | Contains a carboxylic acid instead of an ester |
This table highlights the structural diversity among spiro compounds and their potential implications for biological activity.
Research Findings and Case Studies
Despite limited literature specifically focused on this compound, related studies provide insights into its possible pharmacological effects:
- In Vitro Studies : Preliminary in vitro assays on related spiro compounds have shown promising results in inhibiting bacterial growth and modulating inflammatory responses, suggesting that this compound may share similar mechanisms of action.
- Animal Models : Research involving animal models has indicated that spiro compounds can exhibit beneficial effects at varying dosages, including anti-inflammatory and anticancer activities, warranting further exploration of this compound in these contexts.
Properties
IUPAC Name |
5-methyl-6-oxaspiro[2.5]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-4-9(2-3-12-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXNJAUSMFCCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCO1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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